Acidity Shift (pKa) of the Derived Carboxylic Acid vs. Non‑Fluorinated Parent
Introduction of the gem‑difluoro group at the 4‑position lowers the pKa of the corresponding carboxylic acid. The predicted pKa of 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8) is 4.06 ± 0.10 , whereas the experimentally reported pKa of un‑substituted cyclohexanecarboxylic acid is 4.90 [1]. This –0.84 unit shift is consistent with the 0.3–0.5 unit decrease reported in systematic gem‑difluorination studies [2] and reflects the inductive electron‑withdrawing effect of the fluorine atoms.
| Evidence Dimension | pKa of the carboxylic acid derived from the ester |
|---|---|
| Target Compound Data | 4.06 ± 0.10 (predicted; 4,4‑difluorocyclohexanecarboxylic acid) |
| Comparator Or Baseline | 4.90 (experimental; cyclohexanecarboxylic acid) |
| Quantified Difference | ΔpKa = –0.84 (target acid is ~7‑fold stronger) |
| Conditions | Predicted (ACD/Labs) vs. experimental literature value; aqueous system |
Why This Matters
A more acidic carboxylic acid influences salt formation, solubility, and reactivity during amide coupling – a critical step in Maraviroc synthesis where the acid is condensed with an amine.
- [1] Study.com. (n.d.). Cyclohexanecarboxylic acid, pKa = 4.90. Retrieved from https://homework.study.com View Source
- [2] Holovach, S., et al. (2022). Effect of gem‑Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. PMID: 35147261. View Source
